3-Methyl-1-phenylbutan-1-OL
Overview
Description
3-Methyl-1-phenylbutan-1-OL: is an organic compound with the molecular formula C11H16O . It is a type of alcohol that features a phenyl group attached to a butanol backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-phenylbutan-1-OL can be synthesized through several methods. One common approach involves the Grignard reaction , where a phenylmagnesium bromide reacts with 3-methylbutanal to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of 3-methyl-1-phenylbutan-1-one . This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the corresponding alcohol .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-phenylbutan-1-OL undergoes various chemical reactions, including:
Reduction: It can be reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 3-Methyl-1-phenylbutan-1-one
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
3-Methyl-1-phenylbutan-1-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylbutan-1-OL involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules. Its antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
3-Phenyl-1-butanol: Similar structure but lacks the methyl group on the butanol backbone.
1-Phenyl-2-butanol: Differs in the position of the hydroxyl group and the phenyl group.
3-Methyl-2-phenylbutan-1-OL: Similar structure but with a different arrangement of the phenyl and methyl groups.
Uniqueness: 3-Methyl-1-phenylbutan-1-OL is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both a phenyl group and a methyl group on the butanol backbone influences its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
3-methyl-1-phenylbutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXSTAUVUZAMGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300319 | |
Record name | α-(2-Methylpropyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565-86-2 | |
Record name | α-(2-Methylpropyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1565-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(2-Methylpropyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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